Vancomycin Impurity
Description
Properties
Molecular Formula |
C66H77N9O24 |
|---|---|
Molecular Weight |
1380.4 g/mol |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C66H77N9O24/c1-25(2)16-36(69-5)58(86)74-49-51(81)27-6-11-32(12-7-27)95-40-18-30-19-41(55(40)99-65-56(54(84)53(83)42(24-76)97-65)98-44-23-66(4,68)57(85)26(3)94-44)96-33-13-8-28(9-14-33)52(82)50-63(91)73-48(64(92)93)35-20-31(77)21-39(79)45(35)34-17-29(10-15-38(34)78)46(60(88)75-50)72-61(89)47(30)71-59(87)37(22-43(67)80)70-62(49)90/h6-15,17-21,25-26,36-37,42,44,46-54,56-57,65,69,76-79,81-85H,16,22-24,68H2,1-5H3,(H2,67,80)(H,70,90)(H,71,87)(H,72,89)(H,73,91)(H,74,86)(H,75,88)(H,92,93)/t26-,36+,37-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-/m0/s1 |
InChI Key |
IOXLZCMWALOQAE-ZSQKFXKTSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=CC=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)CO)O)O)(C)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=CC=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)CO)O)O)(C)N)O |
Origin of Product |
United States |
Preparation Methods
General Considerations
Vancomycin impurities arise from fermentation by-products and degradation during processing. Unlike chemically synthesized drugs, fermentation products like vancomycin require specialized methods to isolate and purify impurities due to their complex mixture and structural similarity.
Preparation of Specific Vancomycin Hydrochloride Impurities
Several patents disclose methods for preparing high-purity vancomycin hydrochloride impurities, notably impurities labeled as impC, 1, 2, 3, 4, 6, 8, 9, 10, 11, 13, and 15. These methods generally involve controlled chemical reactions, pH adjustments, chromatographic separation, and filtration steps.
Detailed Preparation Method for Vancomycin Hydrochloride Impurity impC
A patented method (CN110903346B) outlines a stepwise preparation of vancomycin hydrochloride impurity impC with high purity (up to 97.1%):
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Mix vancomycin solid powder with hydrochloric acid to form solution A | Example: 3 g vancomycin + 1 mL 6 mol/L HCl |
| 2 | Add strong acid (preferably trifluoroacetic acid) and dichloromethane, mix uniformly, react | Mass-volume ratio vancomycin:trifluoroacetic acid:dichloromethane = 1:25-30:2-3; react 16-25 h at 50-60°C |
| 3 | Reduce pressure concentration to remove acid, obtain sample B | Water bath temperature controlled at 30-40°C |
| 4 | Dissolve sample B in solvents such as ethyl acetate/methanol mixture, dimethyl sulfoxide, or others | Adjust pH to 7-8, filter, collect filtrate, dry to get crude impC product |
| 5 | Purify crude impC by preparative high-performance liquid chromatography (HPLC) | Column: YG10AB08-020 (C18); conditions optimized for separation |
| 6 | Concentrate, desalt, and freeze-dry to obtain finished impC product | Final purity reaches approximately 97.1% |
This method emphasizes the importance of acid destruction time, solvent choice, pH control, and chromatographic purification to achieve high purity.
Preparation of Other Vancomycin Hydrochloride Impurities
Other impurities are prepared by variations of aqueous solution preparation, temperature-controlled incubation, addition of oxidizing agents or solvents, crystallization, and chromatographic purification:
| Impurities | Preparation Summary | Key Conditions |
|---|---|---|
| Impurities 11, 13, 15 | Dissolve vancomycin hydrochloride crystal powder (10-15 g/L), adjust pH 4-6, heat in water bath, pH back to 6-7, resin chromatography, ultrafiltration, nanofiltration, preparative HPLC | pH control critical; sequential filtration and chromatography steps ensure purity |
| Impurities 4, 6, 9 | Prepare 10-15 g/L aqueous solution, incubate at 30-33°C with ethylene glycol for ~120 h, cool, add absolute ethanol for crystallization, preparative HPLC | Long incubation with ethylene glycol facilitates impurity formation; crystallization aids separation |
| Impurities 1, 2, 10 | Prepare 40-50 g/L aqueous solution, incubate at 25-30°C with hydrogen peroxide for 40-42 h, add oxalic acid, ultrafiltration, nanofiltration, ethanol crystallization, preparative HPLC | Oxidation step critical for impurity generation; controlled acid addition and filtration for purification |
| Impurities 3, 8 | Dissolve in sodium chloride aqueous solution (40-50 g/L), incubate at 70-75°C for 72-73 h, cool to 4-6°C, nanofiltration desalination, resin chromatography, ultrafiltration, nanofiltration, preparative HPLC | High-temperature incubation promotes impurity formation; multi-step filtration and chromatography purification |
These methods illustrate the use of controlled chemical environments (pH, temperature, oxidants), solvent systems, and advanced purification techniques to isolate specific impurities with high purity (>80-97%).
Analytical Techniques Supporting Preparation
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the preferred analytical techniques for monitoring vancomycin impurities during preparation and purification. These methods enable:
- Efficient separation of vancomycin and up to 39 impurities using optimized column chemistries (e.g., C18 columns)
- Reduction of testing time and reagent consumption through isocratic elution and advanced column materials
- High sensitivity and resolution for impurity profiling and purity confirmation
For example, UPLC with sub-2-micron particle columns allows separation of up to 26 impurities in significantly reduced time compared to traditional HPLC.
Summary Table of Preparation Methods for Vancomycin Impurities
Chemical Reactions Analysis
Categories and Origins of Vancomycin Impurities
Vancomycin impurities can be classified based on their origin and formation mechanisms:
-
Process Impurities These originate during the fermentation, extraction, and formulation stages of vancomycin production.
-
Degradation Products These form under specific conditions like heat, light, or pH variations during storage. Key degradation sites on vancomycin have been identified . P1, P2, and P3 are deamidation sites followed by hydrolysis, P4 and P6 are hydrolysis sites, and P5 is an epimerization site .
Specific Chemical Reactions and Degradation Products
Several chemical reactions lead to the formation of specific vancomycin impurities :
-
Hydrolysis Hydrolysis results in the loss of sugar moieties, producing degradation products like desvancosaminyl-vancomycin and agluco-vancomycin .
-
Deamidation Vancomycin can degrade to des-amido-succinimido-vancomycin through deamidation. This can further degrade into isomers of des-amido-isoaspartyl-vancomycin, namely CDP-1 Minor and CDP-1 Major .
-
Dechlorination Monodechlorovancomycin A and B, as well as didechlorovancomycin, are formed through dechlorination .
Analytical Methods for Separation and Quantification
High-pressure liquid chromatography (HPLC) is commonly used to separate and quantify vancomycin impurities . An analytical method can separate and quantify over 12 vancomycin degradation products .
HPLC Method Optimization
-
Reversed-phase HPLC is used, where compounds are applied to a column with a solid stationary phase and eluted using a liquid mobile phase .
-
The separation is based on the partitioning of compounds between the stationary and mobile phases, with different compounds eluting at different retention times .
-
Detectors quantify the compounds by comparison to standards .
-
Optimized methods using design-of-experiments (DOE) investigate parameters like pH and organic solvent composition to achieve separation .
-
Ternary mobile phases, such as a pH 4.5 buffer (sodium acetate/acetic acid)/acetonitrile/THF, can be used .
Impact of pH on Separation
The pH affects the separation of vancomycin and its impurities . Reproducible separation requires tight control of pH to avoid coelution of compounds . For instance, the impurity CDP-1 Major can coelute with other compounds if the pH is not controlled within a narrow range .
Examples of Vancomycin Derivatives and Their Antibacterial Activity
Vancomycin derivatives with quaternary ammonium moieties (QVAs) have been synthesized and evaluated for antibacterial activity .
Minimum Inhibitory Concentrations (MICs) of Vancomycin Derivatives
| Compound | MRSA1 | MRSA2 | MRSA3 | MRSA4 | MRSA5 | VRE1 | VRE2 | VRE3 | VRE4 | VRE5 |
|---|---|---|---|---|---|---|---|---|---|---|
| QAV-p1 | 64 | 64 | 64 | 64 | 64 | >512 | 512 | >512 | >512 | 512 |
| QAV-p2 | 128 | 32 | 64 | 128 | 64 | >512 | 512 | 512 | >512 | 512 |
| QAV-p3 | 256 | 512 | 512 | 64 | 32 | >512 | 512 | >512 | 128 | >512 |
| QAV-p4 | 64 | 128 | 64 | 128 | 32 | >512 | 512 | 256 | >512 | >512 |
| QAV-b1 | 64 | 512 | 512 | 64 | 32 | >512 | 512 | 256 | 512 | >512 |
| QAV-b2 | 256 | 512 | 512 | 256 | 256 | >512 | 512 | 512 | 512 | >512 |
| QAV-b3 | 64 | 64 | 64 | 128 | 64 | >512 | 512 | 256 | >512 | >512 |
| QAV-b4 | 64 | 64 | 32 | 32 | 16 | >512 | 512 | >512 | >512 | 512 |
| QAV-a1 | 8 | 16 | 32 | 64 | 64 | >512 | 512 | >512 | >512 | 512 |
| QAV-a2 | 256 | 512 | 512 | 64 | 32 | >512 | 512 | >512 | 512 | 512 |
| QAV-a3 | 32 | 512 | 512 | 64 | 64 | >512 | 512 | 256 | 512 | >512 |
| QAV-a4 | 64 | 512 | 512 | 256 | 64 | >512 | 512 | 512 | 512 | >512 |
| QAV-m1 | 64 | 512 | 512 | 256 | 256 | >512 | 512 | 256 | 512 | >512 |
| QAV-m2 | 128 | 64 | 512 | 32 | 64 | >512 | 512 | 256 | >512 | >512 |
| QAV-m3 | 64 | 64 | 512 | 32 | 32 | >512 | 512 | 512 | >512 | >512 |
| QAV-m4 | 128 | 64 | 64 | 128 | 64 | >512 | 512 | >512 | >512 | 512 |
| QAV-t1 | 32 | 64 | 512 | 128 | 32 | >512 | 512 | >512 | 128 | 512 |
| QAV-t2 | 128 | 64 | 64 | 64 | 32 | >512 | 512 | 512 | >512 | >512 |
| QAV-t3 | 128 | 64 | 32 | 64 | 64 | >512 | 512 | 256 | >512 | 512 |
| QAV-t4 | 128 | 64 | 512 | 32 | 64 | >512 | 512 | 256 | >512 | >512 |
| Vancomycin | 256 | >512 | 512 | 256 | 256 | >512 | 256 | 512 | 512 | >512 |
MIC values in μg/mL. MRSA = Methicillin-Resistant Staphylococcus aureus. VRE = Vancomycin-Resistant Enterococci
Some QVAs exhibit enhanced activity against MRSA strains compared to vancomycin . For example, QAV-a1 showed a 32-fold increase in activity against MRSA1, while QAV-t3 showed a 32-fold increase against MRSA3 .
Scientific Research Applications
Vancomycin impurities have several scientific research applications, including:
Mechanism of Action
The mechanism of action of vancomycin impurities is closely related to that of vancomycin itself. Vancomycin inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursor units. This binding prevents the incorporation of these units into the peptidoglycan matrix, leading to cell lysis and death . The impurities may also interact with bacterial cell walls, affecting the overall efficacy and safety of the antibiotic .
Comparison with Similar Compounds
Structural Characteristics
Vancomycin impurities share a core aromatic structure but differ in substituents or side chains (Table 1). For example:
Table 1: Structural Comparison of Vancomycin and Its Impurities
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|
| Vancomycin | C66H75Cl2N9O24 | 1449.25 | Vancosamine, glucose, aglycon core |
| CDP-1 | C53H52Cl2N8O17 | 1142.28 | Lacks vancosamine |
| Impurity A | C65H73Cl2N9O24 | 1435.24 | Modified aglycon side chain |
| Impurity B | C66H74Cl2N8O25 | 1450.25 | Additional glucose unit |
Impact on Efficacy and Potency
- However, FDA studies showed that samples spiked with 9% CDP-1 (the maximum allowable limit) retained 98–105% potency, meeting USP criteria (90–115%) . This suggests antagonism is concentration-dependent and clinically negligible within regulatory limits.
- Impurities A, C, D: Limited data on direct antimicrobial activity, but structural similarities imply minimal impact on efficacy. Their presence is primarily monitored for compliance with purity thresholds .
Analytical Challenges and Cross-Reactivity
- Co-Elution Issues : USP/BP methods fail to resolve CDP-1 from other impurities, necessitating UHPLC-MS for precise quantification .
- Immunoassay Interference: CDP-1’s structural similarity to vancomycin causes cross-reactivity in immunoassays (e.g., CMIA, KIMS), leading to falsely elevated vancomycin levels in hemodialysis patients.
Table 2: Analytical Methods for Impurity Detection
| Method | Detection Limit | Key Advantage | Limitation |
|---|---|---|---|
| USP/BP HPLC | ~1% | Regulatory compliance | Co-elution of CDP-1 with impurities |
| UHPLC-MS | <0.1% | High resolution, accurate mass data | Expensive instrumentation |
| Immunoassays | 2–10 µg/mL | Rapid clinical use | Cross-reactivity with CDP-1 |
Clinical and Regulatory Implications
- Therapeutic Drug Monitoring (TDM): CDP-1 accumulation in renal impairment patients can distort TDM results, risking overdosing or underdosing.
- Resistance Risks: Subtherapeutic vancomycin exposure (due to impurities or dosing errors) may promote heterogeneous vancomycin-intermediate S. aureus (hVISA).
- Regulatory Thresholds : ICH guidelines mandate impurity levels ≤0.1–1.0% for drug substances, but CDP-1 is permitted up to 9% due to its minimal clinical impact .
Table 3: Clinical Impact of Key Impurities
| Impurity | Potency Impact | TDM Interference | Regulatory Threshold |
|---|---|---|---|
| CDP-1 | Moderate | High | ≤9% |
| A, B, C, D | Low | None | ≤0.1–1.0% |
Comparison with Impurities in Related Glycopeptides
- Norvancomycin: Shares a similar aglycon core with vancomycin but contains distinct sugar moieties. Its impurities (e.g., dechlorinated derivatives) exhibit reduced antibacterial activity, mirroring CDP-1’s antagonism .
- Teicoplanin : Larger lipophilic side chains reduce degradation rates, resulting in fewer impurities under standard storage conditions.
Q & A
Q. What are the common impurities in vancomycin, and how are they structurally characterized?
Vancomycin impurities (e.g., A, B, C, D) are primarily degradation products or synthetic byproducts. Structural characterization involves:
- Molecular formula determination : For example, Vancomycin Impurity B (C66H74Cl2N8O25, MW 1450.25) and Impurity D (C59H62Cl2N8O22, MW 1304.34) are identified via high-resolution mass spectrometry (HRMS) .
- Spectroscopic analysis : Nuclear magnetic resonance (NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirm stereochemistry and fragmentation patterns .
- Chromatographic purity : HPLC with UV detection quantifies impurities against reference standards .
Q. What regulatory guidelines are critical for controlling vancomycin impurities?
Regulatory frameworks (e.g., USP <1086>) emphasize:
- Toxic impurity thresholds : Individual impurities exceeding 0.1% of the API require identification and quantification using validated methods .
- Method validation : Specificity, accuracy, linearity, and stability studies are mandatory to ensure analytical reliability .
- Stability testing : Impurity profiles under varied storage conditions (e.g., -20°C, protected from light) must be documented .
Advanced Research Questions
Q. How can researchers design experiments to isolate trace-level vancomycin impurities for toxicological studies?
- Isolation workflow :
Sample enrichment : Use preparative HPLC to collect impurity fractions from bulk vancomycin .
Orthogonal purification : Combine ion-exchange chromatography with reversed-phase techniques to resolve co-eluting impurities .
Structural confirmation : Apply hyphenated techniques (e.g., LC-HRMS/NMR) to elucidate unknown impurities .
Q. How can discrepancies in impurity quantification between HPLC and LC-MS/MS be resolved?
Discrepancies often arise from matrix effects or ionization variability. Mitigation strategies include:
- Standard addition : Spike known impurity concentrations into the sample to assess recovery rates .
- Cross-validation : Compare results from orthogonal methods (e.g., UV detection vs. charged aerosol detection) .
- Case analysis : A 2009 study highlighted anomalous vancomycin measurements due to assay interference, resolved by validating methods against clinically relevant matrices .
Q. What methodologies validate the sensitivity of impurity detection methods for genotoxic impurities?
- Validation parameters :
- Limit of detection (LOD) : ≤0.05% for genotoxic impurities via LC-MS/MS with multiple reaction monitoring (MRM) .
- Forced degradation studies : Expose vancomycin to heat, light, and pH extremes to simulate impurity formation .
- Stability-indicating assays : Ensure methods distinguish degradation products from the API .
Q. How do manufacturing processes influence this compound profiles?
- Process-related impurities : Phosphate-free synthesis reduces inorganic residues, as demonstrated in a 2024 study where recrystallization yielded ≤1.4% largest single impurity .
- Comparative analysis : Batch-to-batch impurity variation (e.g., Vancomycin B ≥85%) is monitored via HPLC retention time alignment with USP standards .
Methodological Challenges & Solutions
Q. What strategies address challenges in identifying unknown volatile impurities?
- Headspace gas chromatography (HS-GC) : Detects volatile organic impurities (e.g., residual solvents) with thresholds aligned with ICH Q3C guidelines .
- Dynamic vapor microextraction : Enhances sensitivity for trace-level volatiles .
Q. How can researchers ensure data integrity in impurity profiling studies?
- Open-ended questions in audits : Mandate free-text responses to detect fraudulent data patterns .
- Blinded reanalysis : A subset of samples is re-tested by independent analysts to confirm reproducibility .
- Electronic lab notebooks (ELNs) : Securely archive raw chromatograms and spectra for traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
